Nigellidine

Beschreibung

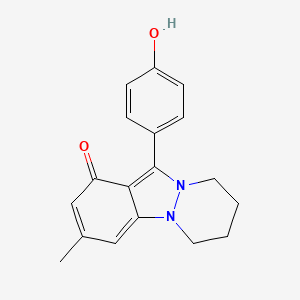

This compound is a natural product found in Nigella sativa with data available.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

120993-86-4 |

|---|---|

Molekularformel |

C18H18N2O2 |

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |

InChI |

InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

HJKNBAAMIKPHJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Uncharted Path: Elucidating the Biosynthetic Route of Nigellidine in Nigella sativa

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nigellidine, an indazole alkaloid isolated from the seeds of the medicinal plant Nigella sativa, has garnered significant interest for its potential pharmacological activities. Despite numerous studies on its chemical synthesis and biological effects, the natural biosynthetic pathway of this unique heterocyclic compound within the plant remains uncharted territory. This technical guide provides a comprehensive overview of the current understanding, or lack thereof, of this compound biosynthesis. In the absence of definitive experimental data, a hypothetical biosynthetic pathway is proposed, drawing parallels from established principles of alkaloid biosynthesis and known chemical syntheses of the indazole scaffold. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, stimulating further investigation into the enzymatic machinery and genetic underpinnings of this compound formation in Nigella sativa.

Introduction

Nigella sativa L., commonly known as black seed or black cumin, is a renowned medicinal plant with a rich history in traditional medicine. Its seeds are a treasure trove of bioactive compounds, including terpenoids, flavonoids, and a diverse array of alkaloids. Among these, this compound stands out due to its rare indazole ring structure. While the biosynthesis of other prominent constituents of Nigella sativa, such as the monoterpenoid thymoquinone, has been partially elucidated, the intricate enzymatic steps leading to the formation of this compound are yet to be discovered. Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for biotechnological production of this compound and its analogs for therapeutic applications.

Current State of Knowledge: A Void in the Biosynthetic Map

As of the current date, there is a significant gap in the scientific literature regarding the experimentally verified biosynthetic pathway of this compound in Nigella sativa. Extensive searches of metabolomic, transcriptomic, and genomic data from Nigella sativa have not yet yielded a definitive set of genes or enzymes responsible for the construction of the indazole core of this compound. While metabolomic studies have successfully identified this compound and other alkaloids in the seeds, they have not provided insights into their biosynthetic origins[1][2][3][4]. The focus of much of the biochemical research on this plant has been on the biosynthesis of thymoquinone, a major component of the essential oil[5][6][7].

A Hypothetical Biosynthetic Pathway for this compound

Given the absence of direct evidence, a hypothetical pathway for this compound biosynthesis is proposed based on known biochemical reactions and plausible precursors present in plants. This proposed pathway serves as a conceptual framework to guide future research.

The biosynthesis of alkaloids often commences from primary metabolites, particularly amino acids. For the formation of the indazole ring, a key challenge is the construction of the N-N bond. We hypothesize a pathway that could potentially involve intermediates derived from the shikimate pathway, leading to an anthranilate derivative, and a nitrogen donor.

Proposed Precursors:

-

Chorismate: A central intermediate in the shikimate pathway, serving as a precursor to aromatic amino acids and other aromatic compounds.

-

Anthranilate: Derived from chorismate, it provides the benzene (B151609) ring and one of the nitrogen atoms of the indazole core.

-

A Nitrogen Donor: A source for the second nitrogen atom of the pyrazole (B372694) ring, potentially glutamine or a related compound.

-

A C2 Unit: Possibly derived from pyruvate (B1213749) or acetyl-CoA, for the formation of the pyrazole ring.

Hypothetical Enzymatic Steps:

-

Activation of Anthranilate: The pathway may initiate with the activation of anthranilate, possibly through CoA ligation, to form anthraniloyl-CoA. This activation would make the aromatic ring more susceptible to subsequent reactions.

-

N-N Bond Formation: This is the most speculative and critical step. A putative "indazole synthase" enzyme could catalyze the condensation of the activated anthranilate with a nitrogen donor. This could proceed through a diazotization-like mechanism, which is rare but not unprecedented in biological systems.

-

Cyclization and Aromatization: Following the N-N bond formation, an intramolecular cyclization would form the pyrazole ring, followed by aromatization to yield the stable indazole core.

-

Tailoring Reactions: Once the basic indazole scaffold is formed, a series of tailoring enzymes, such as methyltransferases, hydroxylases, and glycosyltransferases, would modify the core structure to produce the final this compound molecule. These modifications could include the addition of the methyl group and the hydroxyphenyl moiety.

Below is a visual representation of this hypothetical pathway.

Caption: A hypothetical biosynthetic pathway of this compound.

Quantitative Data Summary

Due to the unelucidated nature of the this compound biosynthetic pathway, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yield for the specific enzymatic steps involved in its formation. All available quantitative data pertains to the analysis of the final product in Nigella sativa seeds or from chemical synthesis.

Table 1: Quantitative Data from Metabolomic Studies of Nigella sativa Seeds

| Compound | Concentration Range | Analytical Method | Reference |

| This compound | Not explicitly quantified in most studies, but identified as a constituent. | UPLC-qTOF-MS, GC-MS | [1][2][4] |

| Thymoquinone | 0.1 - 1.5% (of seed oil) | HPLC, GC-MS | [6] |

Proposed Experimental Protocols to Elucidate the Pathway

To validate the proposed hypothetical pathway and uncover the true biosynthetic route of this compound, a multi-pronged experimental approach is necessary.

5.1. Isotope Labeling Studies

-

Objective: To identify the primary metabolic precursors of the indazole ring and its substituents.

-

Methodology:

-

Administer stable isotope-labeled precursors (e.g., ¹³C-labeled chorismate, ¹⁵N-labeled glutamine) to Nigella sativa cell cultures or developing seeds.

-

Extract the alkaloids at various time points.

-

Analyze the isotopic enrichment pattern in this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Trace the incorporation of the labeled atoms to confirm the precursor molecules.

-

5.2. Transcriptome and Proteome Analysis

-

Objective: To identify candidate genes and enzymes involved in this compound biosynthesis.

-

Methodology:

-

Perform differential transcriptomic (RNA-seq) and proteomic analyses of Nigella sativa tissues with high and low this compound accumulation (e.g., different developmental stages of the seed).

-

Identify genes and proteins that are co-expressed with this compound production.

-

Prioritize candidate genes encoding enzymes plausible for the hypothesized reactions (e.g., synthases, methyltransferases, hydroxylases).

-

5.3. In Vitro Enzyme Assays

-

Objective: To functionally characterize the candidate enzymes.

-

Methodology:

-

Clone and express the candidate genes in a heterologous host (e.g., E. coli, yeast).

-

Purify the recombinant proteins.

-

Perform in vitro assays using the proposed substrates (e.g., activated anthranilate, nitrogen donor) and analyze the reaction products by HPLC and LC-MS to confirm enzymatic activity.

-

The following diagram illustrates a potential experimental workflow.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Nigella sativa represents a fascinating and unsolved puzzle in plant biochemistry. The proposed hypothetical pathway in this guide provides a starting point for targeted research to unravel the enzymatic machinery responsible for the formation of this unique indazole alkaloid. The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches. Future research should focus on the integration of multi-omics data with functional characterization of candidate enzymes to piece together this intricate biosynthetic puzzle.

References

- 1. Metabolomics driven analysis of six Nigella species seeds via UPLC-qTOF-MS and GC-MS coupled to chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of Primary and Specialized Metabolites in Nigella sativa Seeds, a Spice with Vast Traditional and Historical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics driven analysis of Nigella sativa seeds identifies the impact of roasting on the chemical composition and immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

Nigellidine: A Technical Guide to its Discovery, Isolation, and Characterization from Nigella sativa

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nigellidine, an indazole alkaloid first reported in 1995, is a bioactive compound isolated from the seeds of Nigella sativa (black cumin). This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal and related research, quantitative data, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on this compound.

Introduction: The Discovery of a Novel Indazole Alkaloid

The seeds of Nigella sativa, commonly known as black cumin, have a rich history of use in traditional medicine across various cultures.[1] Scientific investigations into their chemical constituents have revealed a plethora of bioactive compounds, including thymoquinone, nigellimine, and nigellicine.[2] In 1995, a significant addition was made to this list with the discovery of this compound, a novel indazole alkaloid, by Atta-ur-Rahman and his colleagues.[3] This discovery was noteworthy as this compound represented a new class of alkaloids isolated from Nigella sativa.[2][3] Early research highlighted its potential pharmacological significance, prompting further investigation into its biological activities.

Experimental Protocols: From Seed to Pure Compound

The isolation of this compound from Nigella sativa seeds is a multi-step process involving extraction and chromatographic purification. While the seminal publication by Atta-ur-Rahman et al. provides the foundational methodology, this section synthesizes those methods with general best practices for natural product isolation to provide a detailed, actionable protocol.

General Extraction of Alkaloids from Nigella sativa Seeds

The initial step involves the liberation of crude alkaloidal content from the seed matrix.

Protocol:

-

Seed Preparation: Commercially available Nigella sativa seeds are thoroughly cleaned and ground into a fine powder.

-

Defatting: The powdered seeds are first defatted to remove the high content of fixed oils, which can interfere with subsequent extraction steps. This is typically achieved by Soxhlet extraction with n-hexane.[4]

-

Alkaloid Extraction: The defatted seed powder is then subjected to extraction with a polar solvent to isolate the alkaloids. Methanol is a commonly used solvent for this purpose.[5] The extraction can be performed by maceration (soaking at room temperature for several days) or more efficiently by continuous extraction in a Soxhlet apparatus.

-

Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other constituents.

-

The residue is dissolved in dilute acid (e.g., 5% HCl) and filtered.

-

The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

-

The liberated free alkaloids are then extracted with a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.

-

-

Crude Alkaloid Fraction: The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Isolation of this compound

The crude alkaloid mixture is a complex blend of different compounds. The isolation of pure this compound requires chromatographic techniques.

Protocol:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.[6][7]

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. A common system is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system such as chloroform-methanol (e.g., 9:1 v/v) can be used.

-

Visualization: The spots on the TLC plates can be visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Further Purification: Fractions containing this compound, as identified by TLC, are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[5]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.

Quantitative Data

Quantitative analysis of this compound in Nigella sativa seeds is essential for standardization and for understanding its contribution to the overall bioactivity of the plant.

| Parameter | Value/Method | Reference/Comment |

| Yield of this compound | Not explicitly reported in most publicly accessible literature. | The yield of alkaloids, in general, is low. Further research is needed for quantification. |

| Molecular Weight | 297.38 g/mol | Based on the chemical formula C₁₈H₂₃N₃O. |

| Physicochemical Properties | MLogP: 2.39, Water Solubility (LogS): -3.95 | Data from in-silico studies.[8][9] |

| In-silico Binding Affinity | Binding Energy with SARS-CoV-2 nsp3: -7.61 kcal/mol | From molecular docking studies, suggesting potential antiviral activity. |

| In-silico Binding Affinity | Binding Affinity to TNFR1: -6.81 kcal/mol | From molecular docking studies, suggesting potential anti-inflammatory activity. |

Biological Activity and Signaling Pathways

While research on the specific signaling pathways modulated by pure this compound is still emerging, studies on Nigella sativa extracts and its other components provide strong indications of its potential mechanisms of action, particularly in the context of inflammation and immune response.

Anti-inflammatory and Immunomodulatory Effects

Extracts of Nigella sativa have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] It is plausible that this compound contributes to these effects.

Potential Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Putative anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound stands as a promising bioactive compound from Nigella sativa with potential therapeutic applications. This guide provides a foundational understanding of its discovery, isolation, and characterization. Future research should focus on:

-

Optimizing Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to facilitate further research.

-

Quantitative Analysis: Establishing and validating analytical methods for the routine quantification of this compound in Nigella sativa seeds and its products.

-

Pharmacological Studies: Conducting in-depth in vitro and in vivo studies with pure this compound to elucidate its specific mechanisms of action and therapeutic potential.

-

Clinical Trials: Exploring the clinical efficacy and safety of this compound in relevant disease models.

The information compiled herein aims to accelerate research and development efforts centered on this intriguing natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Fýrat Üniversitesi Saðlýk Bilimleri Dergisi [tip.fusabil.org]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Properties and Therapeutic Potential of Bioactive Compounds in Nigella sativa: A Review [mdpi.com]

- 7. This compound | 120993-86-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Alkaloid Nigellidine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellidine is a bioactive indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1][2] This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. The unique heterocyclic framework of this compound has attracted considerable interest for its potential pharmacological activities. This guide summarizes the current understanding of its structural features, including quantitative data derived from spectroscopic and crystallographic analyses of closely related compounds, details key experimental methodologies for its study, and visualizes its known interactions with cellular signaling pathways.

Chemical Structure and Properties

This compound is characterized by a novel indazole heterocyclic system. Its systematic IUPAC name is 11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one.[3] The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol .

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [3] |

| IUPAC Name | 11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one | [3] |

| CAS Number | 120993-86-4 | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

Stereochemistry and Absolute Configuration

The this compound structure contains a single chiral center at the C-11 position, where the 4-hydroxyphenyl group is attached to the pyridazino[1,2-a]indazole core. The determination of the absolute configuration of this stereocenter is crucial for understanding its biological activity and for enabling enantioselective synthesis.

While the absolute configuration of this compound itself has not been definitively reported with R/S notation in the reviewed literature, a significant insight comes from the structural elucidation of a related, newly discovered indazole alkaloid from Nigella sativa, nigelanoid. The absolute configuration of nigelanoid was determined as 6S based on electronic circular dichroism (ECD) data, which showed a negative Cotton effect at 281 nm.[1][4] This finding for a structurally similar co-occurring alkaloid strongly suggests the likely stereochemical configuration of this compound, though direct confirmation is still required.

Quantitative Structural Data

Definitive quantitative structural data from X-ray crystallography of this compound is not publicly available in crystallographic databases. However, the structure of a closely related derivative, this compound-4-O-sulfite, has been confirmed by X-ray crystallography, and its NMR data has been published.[5] This data provides valuable insights into the bond connectivities and the chemical environment of the this compound core.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound-4-O-sulfite in DMSO-d₆ [5]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 158.2 | |

| 2 | 142.3 | |

| 3 | 111.0 | 7.08 (s) |

| 4 | 145.1 | |

| 5 | 104.2 | 7.42 (d, 8.5) |

| 5a | 134.2 | |

| 6 | 46.1 | 4.35 (m) |

| 7 | 20.3 | 1.85 (m) |

| 8 | 20.3 | 1.85 (m) |

| 9 | 49.3 | 4.05 (m) |

| 9a | 130.2 | |

| 11 | 115.0 | |

| 11a | 141.2 | |

| 1' | 125.8 | |

| 2', 6' | 131.0 | 7.35 (d, 8.5) |

| 3', 5' | 115.5 | 6.85 (d, 8.5) |

| 4' | 160.3 | |

| 3-CH₃ | 21.0 | 2.15 (s) |

Note: The numbering for this compound-4-O-sulfite may differ slightly from that of this compound due to the presence of the sulfite (B76179) group.

Experimental Protocols

Isolation of Indazole Alkaloids from Nigella sativa Seeds

The following is a generalized protocol based on the reported isolation of indazole-type alkaloids from Nigella sativa.[1][5]

Caption: Generalized workflow for the isolation of this compound.

-

Defatting: The seeds of Nigella sativa are ground and then defatted using a solvent such as n-hexane to remove lipids.

-

Extraction: The defatted seed material is then extracted with a polar solvent, typically aqueous ethanol (e.g., 80% ethanol).

-

Partitioning: The resulting extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer, containing the more polar alkaloids, is retained.

-

Chromatography: The aqueous extract is subjected to multiple steps of column chromatography, often using silica (B1680970) gel as the stationary phase, with a gradient of solvents to separate the different components.

-

Purification: Fractions containing the target indazole alkaloids are further purified using techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation by Spectroscopic and Crystallographic Methods

The structural elucidation of this compound and its derivatives relies on a combination of modern analytical techniques.

Caption: Methodological workflow for structure elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and, consequently, the molecular formula of the isolated compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity of atoms within the molecule, defining its planar structure.[5]

-

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in a crystalline state, including relative stereochemistry. Crystals of the compound are grown and subjected to X-ray diffraction analysis.[5]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with theoretically calculated spectra for different enantiomers.[1][4]

Biological Activity and Signaling Pathways

Extracts of Nigella sativa and its constituent compounds, including indazole-type alkaloids, have been shown to modulate several key cellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

Indazole-type alkaloids from Nigella sativa, including this compound, have been demonstrated to have antihyperglycemic effects, which are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][6][7] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation.

Caption: Postulated activation of the AMPK pathway by this compound.

PI3K/Akt and NF-κB Signaling Pathways

While direct studies on this compound are limited, various components of Nigella sativa have been shown to influence the PI3K/Akt and NF-κB signaling pathways, which are critical in cell survival, proliferation, and inflammation.[3][8][9][10] The PI3K/Akt pathway is a key regulator of cell growth and survival, and its inhibition is a target for cancer therapy. The NF-κB pathway is a central mediator of the inflammatory response. Further research is needed to elucidate the specific effects of this compound on these pathways.

Caption: General modulation of PI3K/Akt and NF-κB pathways by Nigella sativa.

Conclusion

This compound represents a fascinating and pharmacologically relevant natural product with a unique indazole alkaloid structure. While its complete stereochemical and quantitative structural details are still being fully elucidated, the available data from its derivatives provide a strong foundation for further research. The demonstrated interaction of related indazole alkaloids with key signaling pathways such as AMPK highlights the potential of this compound as a lead compound for the development of new therapeutic agents. This guide provides a comprehensive summary of the current knowledge to aid researchers and drug development professionals in their future investigations of this promising molecule.

References

- 1. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of novel indazole alkaloids with potential medicinal properties. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 3. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound-4-O-sulfite, the first sulfated indazole-type alkaloid from the seeds of Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole-type alkaloids from Nigella sativa seeds exhibit antihyperglycemic effects via AMPK activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - Journal of Natural Products - Figshare [figshare.com]

- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 9. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Nigellidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellidine is an indazole alkaloid first isolated from the seeds of Nigella sativa (black cumin), a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and extraction, and its interactions with key biological signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound possesses a unique tricyclic structure that contributes to its distinct physicochemical characteristics. A summary of its known properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 294.35 g/mol | [1][2] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | |

| Melting Point | Not experimentally determined in the available literature. | |

| Boiling Point | Not experimentally determined in the available literature. | |

| Solubility | Estimated water solubility: 67.26 mg/L @ 25 °C | [1] |

| pKa | Not reported. | |

| LogP | Not reported. |

Spectral Data:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound would be characterized by signals corresponding to its aromatic and aliphatic protons and carbons. The indazole and phenyl rings would show signals in the aromatic region, while the tetrahydro-pyridazino portion would exhibit signals in the aliphatic region. Specific chemical shift assignments for pure this compound require further experimental investigation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition. The fragmentation pattern would be expected to show characteristic losses of fragments from the tetrahydro-pyridazino ring and other parts of the molecule, aiding in its structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely display characteristic absorption bands for N-H and C-H stretching, C=C and C=N double bond stretching from the aromatic and heterocyclic rings, and C-O stretching from the ether linkage.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been reported, offering a route to obtain the compound for research purposes without relying on natural extraction.[3][4][5] A key step in a reported synthesis involves a Palladium(II)-catalyzed C-3 arylation of an indazole precursor.[3]

A generalized workflow for the total synthesis is as follows:

A detailed, step-by-step protocol would involve specific reaction conditions, including the choice of catalyst, ligands, solvents, temperature, and reaction times, followed by purification procedures like column chromatography.

Extraction and Isolation from Nigella sativa Seeds

This compound is naturally present in the seeds of Nigella sativa. The extraction and isolation process typically involves solvent extraction followed by chromatographic separation.

A general procedure for the extraction and isolation is outlined below:

-

Grinding of Seeds: The dried seeds of Nigella sativa are finely ground to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent. Common methods include Soxhlet extraction or maceration with solvents like methanol (B129727) or ethanol.[6][7]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Fractionation: The crude extract is then fractionated using techniques like liquid-liquid extraction to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using column chromatography, often with silica (B1680970) gel as the stationary phase and a gradient of solvents as the mobile phase.[8] Thin-layer chromatography (TLC) is used to monitor the separation.

-

Isolation and Characterization: The fractions containing pure this compound are collected, the solvent is evaporated, and the identity and purity of the compound are confirmed by spectroscopic methods (NMR, MS, etc.).

Signaling Pathways

This compound has been shown to interact with several key signaling pathways implicated in inflammation and apoptosis, suggesting its potential as a therapeutic agent.

Interaction with NF-κB and MAPK Signaling Pathways

This compound has been reported to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[9] It is suggested that this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. The MAPK pathway, which includes kinases like ERK, JNK, and p38, is also a potential target of this compound.

Role in Apoptosis and Interaction with TNF Receptors

This compound has been implicated in the regulation of apoptosis, or programmed cell death. It has been shown to have strong affinities for Tumor Necrosis Factor Receptor 1 (TNFR1) and TNFR2, which are key players in the extrinsic apoptosis pathway.[10][11] By binding to these receptors, this compound may modulate the downstream signaling cascade that leads to apoptosis.

Conclusion

This compound is a promising natural product with interesting biological activities. This guide has summarized the current knowledge of its physical and chemical properties, synthetic and extraction methodologies, and its interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis and isolation, and to precisely define its mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing indazole alkaloid.

References

- 1. This compound, 120993-86-4 [thegoodscentscompany.com]

- 2. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of this compound hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Nigellidine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory diseases represent a significant global health burden, and the demand for novel therapeutic agents with improved efficacy and safety profiles is ever-growing. Nigella sativa, commonly known as black seed, has a long history of use in traditional medicine for a wide range of ailments, including inflammatory conditions.[1] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, with a significant focus on its rich phytochemical composition. Among the various bioactive compounds isolated from Nigella sativa, the indazole alkaloid nigellidine has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in inflammatory diseases, supported by available data, detailed experimental protocols, and visualizations of key signaling pathways. While much of the detailed mechanistic work on Nigella sativa has centered on its most abundant quinone, thymoquinone, this guide will focus on the available evidence for this compound and place it within the broader context of the plant's anti-inflammatory properties.

Core Mechanism of Action of this compound: Insights from In Silico Studies

Currently, the most specific insights into this compound's anti-inflammatory mechanism of action come from in silico molecular docking studies. These computational analyses predict the binding affinity of this compound to key proteins involved in the inflammatory cascade, suggesting a potential to disrupt pro-inflammatory signaling at the receptor level.

Predicted Interactions with Key Inflammatory Receptors

Molecular docking simulations have identified Tumor Necrosis Factor (TNF) receptors (TNFR1 and TNFR2) and Interleukin-1 Receptor (IL-1R) as potential targets for this compound.[2][3][4] By binding to these receptors, this compound may competitively inhibit the binding of their respective pro-inflammatory cytokine ligands, TNF-α and IL-1β. This would, in turn, block the initiation of downstream signaling pathways that are central to the inflammatory response.

dot```dot graph "Nigellidine_Receptor_Binding" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFR1 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1R [fillcolor="#FBBC05", fontcolor="#FFFFFF"];

TNFa [label="TNF-α", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="IL-1β", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Inflammation [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -- TNFR1 [label="Inhibits Binding", color="#5F6368"]; this compound -- TNFR2 [label="Inhibits Binding", color="#5F6368"]; this compound -- IL1R [label="Inhibits Binding", color="#5F6368"];

TNFa -- TNFR1 [color="#EA4335"]; TNFa -- TNFR2 [color="#EA4335"]; IL1b -- IL1R [color="#FBBC05"];

TNFR1 -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; TNFR2 -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; IL1R -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; }

Caption: Overview of NF-κB and MAPK signaling pathway inhibition by Nigella sativa constituents.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Several compounds from Nigella sativa have been shown to inhibit COX-1 and COX-2 activity, which is a mechanism shared by nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate further research into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. [5][6][7][8] dot

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The vehicle, standard drug, or this compound is administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro NF-κB Activation Assay in Macrophages

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus. [9][10][11][12] Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.

-

Western Blotting:

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. A decrease in the nuclear translocation of NF-κB p65 in this compound-treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.

In Vitro MAPK Phosphorylation Assay

This assay is used to assess the effect of a compound on the phosphorylation (activation) of key MAPK proteins. [13][14][15][16] Methodology:

-

Cell Culture and Treatment: Similar to the NF-κB assay, cells (e.g., macrophages or other relevant cell lines) are pre-treated with this compound and then stimulated with an appropriate agonist (e.g., LPS or TNF-α).

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.

-

The subsequent steps of secondary antibody incubation and detection are the same as for the NF-κB assay.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the level of MAPK activation. A reduction in this ratio in this compound-treated cells indicates an inhibitory effect.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes. [17][18][19][20][21] Methodology:

-

Assay Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored.

-

Reagents: A commercial COX inhibitor screening assay kit is typically used, which contains purified COX-1 and COX-2 enzymes, a chromogenic or fluorogenic substrate, and arachidonic acid (the substrate for COX).

-

Procedure:

-

The COX enzyme is pre-incubated with different concentrations of this compound or a standard inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin for both).

-

The reaction is initiated by the addition of arachidonic acid.

-

The change in absorbance or fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Quantification of Pro-inflammatory Cytokines by ELISA

This assay is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids from in vivo studies. [22][23][24][25][26] Methodology:

-

Sample Collection: Supernatants from cell culture experiments or serum/plasma from animal studies are collected.

-

ELISA Procedure:

-

A commercial ELISA kit for the specific cytokine of interest is used.

-

The wells of a 96-well plate are pre-coated with a capture antibody for the target cytokine.

-

Samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of the cytokine in the samples is then interpolated from the standard curve.

Conclusion and Future Directions

The available in silico evidence strongly suggests that this compound possesses anti-inflammatory properties, potentially mediated through the inhibition of key pro-inflammatory cytokine receptors. While these findings are promising, there is a clear need for further experimental validation. Future research should focus on:

-

In vitro studies to confirm the inhibitory effects of this compound on NF-κB and MAPK signaling pathways and to determine its IC50 values for COX-1 and COX-2 inhibition.

-

In vivo studies in various models of inflammatory disease to evaluate the therapeutic efficacy of this compound and to correlate its effects with the modulation of inflammatory biomarkers.

-

Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

A comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for the treatment of inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting the necessary research to further elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmsr-journal.com [jmsr-journal.com]

- 6. awmc.addinmedical.org [awmc.addinmedical.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. njppp.com [njppp.com]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. raybiotech.com [raybiotech.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 24. assaygenie.com [assaygenie.com]

- 25. mybiosource.com [mybiosource.com]

- 26. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]

Investigating the Antioxidant Properties of Nigellidine in vitro: A Technical Guide

Introduction

Nigella sativa L. (black cumin), a member of the Ranunculaceae family, has been a subject of extensive research due to its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2] These properties are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and phenolic compounds.[3] Among these, Nigellidine, an indazole alkaloid, has been identified as a significant bioactive constituent.[3] While much of the research has focused on the crude extracts or the major component, thymoquinone, understanding the specific contribution of individual compounds like this compound is crucial for targeted drug development.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases.[1][4] Antioxidants can mitigate this damage by neutralizing free radicals or by enhancing endogenous defense mechanisms.[5] This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro antioxidant properties of this compound, drawing upon established protocols and data from studies on Nigella sativa extracts. It is designed to serve as a resource for researchers aiming to elucidate the antioxidant potential of this promising natural compound.

Core Antioxidant Mechanisms

The antioxidant activity of a compound can be exerted through two primary mechanisms:

-

Direct Radical Scavenging: This involves the direct neutralization of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The antioxidant molecule donates a hydrogen atom or an electron to the unstable radical, thereby stabilizing it.

-

Modulation of Cellular Pathways: This is an indirect mechanism where the compound upregulates the expression and activity of endogenous antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, which controls the expression of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][6][7]

In Vitro Antioxidant Capacity Assays

This section details the experimental protocols for common in vitro assays used to quantify antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 0.2 mL of the test sample (this compound solution at various concentrations) to 1.0 mL of the freshly prepared DPPH solution.[9]

-

Incubation: Vigorously shake the mixture and incubate for 20-30 minutes at room temperature in the dark.[9][10]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[9] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, measured by the decrease in absorbance.

Experimental Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][11]

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[9][11]

-

Reaction Mixture: Add 0.3 mL of the test sample to 2.0 mL of the diluted ABTS•+ solution.[11]

-

Incubation: Incubate the mixture for 30 minutes at room temperature.[11][12]

-

Calculation: Calculate the percentage of inhibition and the IC50 value using the same formula as for the DPPH assay.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. The ferric thiocyanate (B1210189) method is commonly used, which measures the amount of peroxide produced during linoleic acid oxidation.

Experimental Protocol:

-

Sample Preparation: Dissolve 10 mg of the extract in 1 mL of pure ethanol. Add 25.1 mg of linoleic acid, 2 mL of 0.05 M phosphate buffer (pH 7.0), and 1 mL of distilled water.[11]

-

Incubation: Incubate the solution at 40°C in the dark for 24 hours.[11]

-

Reaction Mixture: Take a 25 µL aliquot of the incubated solution and add 2.4 mL of 75% ethanol, followed by 25 µL of 30% ammonium (B1175870) thiocyanate.[11]

-

Color Development: After 3 minutes in the dark, add 25 µL of 0.02 M ferrous chloride in 3.5% HCl to initiate color development.

-

Measurement: Measure the absorbance at 500 nm. A lower absorbance indicates a higher degree of lipid peroxidation inhibition.

-

Calculation: The percentage of inhibition is calculated relative to a control sample without the antioxidant.

Summary of Nigella sativa Antioxidant Activity

While data for isolated this compound is limited, studies on various extracts of Nigella sativa provide a strong indication of its antioxidant potential. The following table summarizes key quantitative data from in vitro assays.

| Assay | N. sativa Fraction | IC50 / Inhibition | Reference |

| DPPH Scavenging | Unsap. Fraction (UF) | 113.24 ± 0.425 µg/mL | [11] |

| Total Oil (TO) | 173.66 ± 0.174 µg/mL | [11] | |

| n-Butanol Extract | 48.7 µg/mL | [13] | |

| Ethyl Acetate Extract | 50.65 µg/mL | [13] | |

| Fixed Oil | 6374 µg/mL | [13] | |

| ABTS Scavenging | Unsap. Fraction (UF) | 0.455 ± 0.01 mg/mL | [11] |

| H₂O₂ Scavenging | Unsap. Fraction (UF) | 0.324 ± 0.003 mg/mL | [11] |

| Total Oil (TO) | 0.39 ± 0.002 mg/mL | [11] | |

| Lipid Peroxidation | Unsap. Fraction (UF) | 57.5% Inhibition | [11] |

Cellular Antioxidant Activity (CAA) Assay

Chemical assays like DPPH and ABTS do not account for biological factors such as cell uptake, metabolism, or localization. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[14] It quantifies the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) inside cells.[14][15]

Experimental Protocol:

-

Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and confluence.[14]

-

Cell Treatment: Wash cells with Phosphate-Buffered Saline (PBS). Treat the cells for 1 hour with medium containing the test compound (this compound) at various concentrations, along with 25 µM DCFH-DA (the fluorescent probe).[14]

-

Induction of Oxidative Stress: Wash the cells with PBS to remove extracellular compounds. Add 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP), a free radical generator, to induce oxidative stress.[14]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14][15]

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated based on the inhibition of fluorescence relative to control cells (treated with DCFH-DA and ABAP but no antioxidant). Results can be expressed as quercetin (B1663063) equivalents (QE).[14]

Modulation of the Nrf2-Keap1 Signaling Pathway

A key mechanism for cellular protection against oxidative stress is the activation of the Nrf2 signaling pathway.[7] In its inactive state, Nrf2 is bound in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective enzymes, including SOD, CAT, GPx, and Heme oxygenase-1 (HO-1).[5][6] Studies suggest that constituents of Nigella sativa can modulate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[5][6] Investigating the ability of this compound to activate Nrf2 would be a critical step in characterizing its indirect antioxidant effects.

Conclusion and Future Directions

The available in vitro data on Nigella sativa extracts strongly suggest significant antioxidant activity through multiple mechanisms, including direct radical scavenging and inhibition of lipid peroxidation. While these findings provide a compelling basis, the specific contribution of the alkaloid this compound to this overall activity remains to be fully elucidated.

For drug development professionals and researchers, the following steps are recommended:

-

Isolation and Purification: Conduct studies using highly purified this compound to accurately quantify its intrinsic antioxidant capacity using the assays detailed in this guide.

-

Cell-Based Assays: Employ the Cellular Antioxidant Activity (CAA) assay to verify its efficacy in a biologically relevant system, accounting for cell permeability and metabolic stability.

-

Mechanistic Studies: Investigate the effect of this compound on the Nrf2-Keap1 signaling pathway. This would involve measuring Nrf2 nuclear translocation and the subsequent expression and activity of downstream antioxidant enzymes (SOD, CAT, GPx) in cell models.

By systematically applying these in vitro methodologies, the scientific community can build a comprehensive profile of this compound's antioxidant properties, paving the way for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. Effect of Nigella sativa Supplementation on Oxidative Stress and Antioxidant Parameters: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive and updated review on anti-oxidant effects of Nigella sativa and its constituent, thymoquinone, in various disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of hydroalcoholic seed extract of Nigella sativa on hepatic and pancreatic factors of Nrf2 and FGF21 in the regulation of insulin transcription factors of MafA and PDX-1 in streptozotocin-treated diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Profile and Antioxidant Activity of Nigella sativa L Growing in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. repo-dosen.ulm.ac.id [repo-dosen.ulm.ac.id]

Nigellidine's Role in Modulating Immune Cell Function: A Technical Guide and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigella sativa, commonly known as black seed, has a long history of use in traditional medicine for a wide range of ailments, largely attributed to its immunomodulatory and anti-inflammatory properties.[1][2][3] While the majority of research has focused on its principal bioactive constituent, thymoquinone (B1682898) (TQ), the seeds contain a complex array of other compounds, including the indazole alkaloid nigellidine.[2] This technical guide provides a comprehensive overview of the current understanding of how Nigella sativa and its components modulate immune cell function. It will delve into the established effects on key immune cells, the underlying signaling pathways, and detailed experimental protocols for their investigation. Crucially, this guide will also address the current knowledge gap regarding the specific role of this compound, highlighting in silico findings and proposing a roadmap for future experimental validation of its immunomodulatory potential.

Introduction to Nigella sativa and its Bioactive Components

Nigella sativa is an annual flowering plant native to Southern Europe, North Africa, and Southwest Asia, whose seeds and oil have been used for centuries in traditional medicine.[4] The therapeutic potential of Nigella sativa is attributed to a rich and diverse phytochemical profile. Besides thymoquinone, other identified components include dithymoquinone, thymol, carvacrol, and various alkaloids such as nigellicine (B1251354) and this compound.[2] While extensive studies have elucidated the immunomodulatory effects of the whole seed extract and thymoquinone, the specific contribution of other alkaloids like this compound remains largely unexplored, presenting a promising frontier in immunopharmacology research.[1][5]

Immunomodulatory Effects of Nigella sativa Extracts and Thymoquinone on Immune Cells

The immunomodulatory activity of Nigella sativa is characterized by its ability to influence both innate and adaptive immune responses.[1] This involves the modulation of key immune cells, including macrophages, T lymphocytes, and neutrophils.

Macrophage Modulation

Macrophages, as key players in the innate immune system, are significantly influenced by Nigella sativa extracts and thymoquinone.[4] These compounds have been shown to enhance macrophage phagocytic activity, a critical function in pathogen clearance and initiation of the immune response.[6] Furthermore, they can modulate the production of inflammatory mediators by macrophages. For instance, thymoquinone has been demonstrated to reduce nitric oxide (NO) and triglyceride levels in palmitate-stimulated macrophages.[7] In certain contexts, components of Nigella sativa can activate macrophages, leading to increased production of pro-inflammatory cytokines like TNF-α and IL-6, thereby bolstering the immune response.[4]

T Lymphocyte Regulation

Nigella sativa and its constituents exert significant effects on T lymphocytes, which are central to the adaptive immune response. Thymoquinone has been shown to enhance the survival and activity of antigen-specific CD8+ T cells in vitro, suggesting a role in bolstering cell-mediated immunity.[8] Conversely, essential oil from Nigella sativa has demonstrated the ability to inhibit the proliferation of both CD4+ and CD8+ T lymphocytes and induce their apoptosis, indicating a potential for immunosuppressive effects that could be beneficial in autoimmune conditions.[9] This dual regulatory capacity underscores the complex immunomodulatory profile of Nigella sativa's components.

Neutrophil Function

Neutrophils, the most abundant type of white blood cell and a cornerstone of the innate immune response, are also targets of Nigella sativa's bioactive compounds. Thymoquinone has been found to strongly inhibit superoxide (B77818) production and granule exocytosis in fMLF-induced neutrophils, pointing to a potent anti-inflammatory effect.[10]

Quantitative Data on Immunomodulation

The following tables summarize the quantitative effects of Nigella sativa extracts and thymoquinone on various immune cell functions as reported in the literature. It is important to note the absence of such specific data for this compound.

Table 1: Effect of Thymoquinone on Macrophage Function

| Cell Type | Stimulant | TQ Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Palmitate | 50 & 100 µg/mL | Significantly reduced nitric oxide and triglyceride levels | [7] |

| THP-1 Macrophages | IFN-γ | 2.5 & 5 µM | Decreased MCP-1 expression (0.39- and 0.63-fold, respectively) | [11] |

| Monocyte-Derived Macrophages | - | 50 µg/mL | Increased phagocytosis of E. coli (68% vs 41% in control) | [6] |

| Monocyte-Derived Macrophages | - | 100 µg/mL | Significantly increased IFN-γ secretion | [6] |

| BV-2 Microglia | LPS | <10 µM | Reduced NO₂⁻ production with an IC₅₀ of 5.04 µM | [12] |

Table 2: Effect of Nigella sativa Oil and Thymoquinone on T Lymphocyte Function

| Cell Type | Treatment | Concentration | Effect | Reference |

| Human Lymphocytes | N. sativa Oil Dilution | 1:10 | Inhibited proliferation (24.3% proliferating cells vs 92.48% in control) | [10] |

| Antigen-Specific CD8+ T cells | Thymoquinone | 0.62 - 10 µg/mL | Enhanced survival and IFN-γ production | [8] |

| Human CD4+ and CD8+ T cells | N. sativa Essential Oil | 1:10, 1:50, 1:100 dilutions | Significantly inhibited proliferation and induced apoptosis | [9] |

Signaling Pathways Modulated by Nigella sativa Constituents

The immunomodulatory effects of Nigella sativa's components are mediated through the regulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory and immune responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals like cytokines or pathogen-associated molecular patterns, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Certain compounds from Nigella sativa have been shown to modulate this pathway by promoting the phosphorylation of p65 and IκBα, leading to NF-κB activation and an enhanced immune response.[4]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and differentiation.[16] It comprises several parallel kinase cascades, including the ERK, JNK, and p38 MAPK pathways.[17] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of immune-related genes.[18] Components of Nigella sativa have been demonstrated to activate the MAPK pathway by promoting the phosphorylation of JNK, ERK, and p38 in macrophages.[4]

References

- 1. Immunomodulatory and anti-inflammatory action of Nigella sativa and thymoquinone: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tibb.co.za [tibb.co.za]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Immunomodulatory Effect of Nigella sativa | Semantic Scholar [semanticscholar.org]

- 6. Thymoquinone Effect on Monocyte-Derived Macrophages, Cell-Surface Molecule Expression, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nigella sativa: A Dietary Supplement as an Immune-Modulator on the Basis of Bioactive Components [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thymoquinone (TQ) Inhibits Inflammation and Migration of THP-1 Macrophages: Mechanistic Insights into the Prevention of Atherosclerosis Using In-Vitro and In-Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of Thymoquinone in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB: Governing Macrophages in Cancer [mdpi.com]

- 14. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Chlorogenic Acid from Peucedanum japonicum Attenuates TNF-α-Induced Oxidative Stress and Inflammatory Damage in Human Dermal Fibroblasts [mdpi.com]

- 18. researchgate.net [researchgate.net]

Preliminary Anticancer Screening of Nigellidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of Nigellidine, a bioactive alkaloid found in Nigella sativa. The document outlines its cytotoxic potential, delves into the key signaling pathways it likely modulates, and offers detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug discovery.

Introduction to this compound

This compound is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant that has been used in traditional medicine for centuries to treat a variety of ailments.[1] Modern scientific investigations have begun to validate the therapeutic properties of Nigella sativa, with a significant focus on its anticancer potential. While much of the research has centered on thymoquinone, another major bioactive component, this compound is emerging as a compound of interest for its potential cytotoxic and antitumor activities.[1]

In Vitro Cytotoxicity of this compound and Nigella Sativa Extracts

The preliminary assessment of any potential anticancer agent involves determining its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

While experimental in vitro cytotoxicity data for isolated this compound is limited, computational studies have provided valuable insights. An in-silico analysis predicted a potent IC50 value for this compound against human 3-Phosphoglycerate dehydrogenase (PHGDH), an enzyme overexpressed in several cancers and a key player in the serine biosynthesis pathway essential for tumor growth.[2]

For a broader context, the cytotoxic activities of various Nigella sativa extracts and its most studied constituent, thymoquinone, have been extensively evaluated against a range of cancer cell lines. This data provides a strong rationale for the further investigation of its individual components, including this compound.

Table 1: In-Silico and In Vitro Cytotoxicity Data

| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |

| This compound (in-silico) | Human 3-Phosphoglycerate dehydrogenase (PHGDH) | 0.08 µM | [2] |

| Nigella sativa Aqueous Extract | MCF-7 (Breast Cancer) | 180 µg/ml | [3] |

| HepG2 (Liver Cancer) | 300 µg/ml | [3] | |

| Nigella sativa Oil (NSO) | A-549 (Lung Cancer) | 43 µg/ml | [4] |

| Nigella sativa Extract (NSE) | A-549 (Lung Cancer) | 0.5 mg/ml (for 50% viability) | [5] |

| Nigella sativa Oil Nanoparticles | HCT 116 (Colorectal Carcinoma) | 17.95 ±0.82 µg/ml | [6] |

| PC3 (Prostate Cancer) | 4.02 ±0.12 µg/ml | [6] | |

| Thymoquinone | Myeloblastic Leukemia HL-60 | 15 µM | [7] |

Note: The IC50 value for this compound is a computed value from a molecular docking study and awaits experimental validation.

Experimental Protocols for Anticancer Screening

This section provides detailed methodologies for key in vitro assays essential for the preliminary anticancer screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)